"physicochemical properties of 4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline"
"physicochemical properties of 4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline"
The following is an in-depth technical guide on the physicochemical and pharmacological profile of 4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline .
Compound Monograph & Research Guide
Executive Summary
4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline is a synthetic tricyclic heteroaromatic compound belonging to the pyrrolo[1,2-a]quinoxaline class.[1][2][3][4] This scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of quinoline and quinoxaline alkaloids.
This specific derivative is characterized by a pyrrolo[1,2-a]quinoxaline core substituted at the C4 position with a 3,4-dichlorophenoxy moiety via an ether linkage.[1] It is primarily investigated in the context of antiparasitic (specifically antileishmanial) and anticancer drug discovery, functioning as a lipophilic intercalator or kinase inhibitor (e.g., CK2, Akt).
Key Classification:
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Chemical Class: Tricyclic Nitrogen Heterocycle / Quinoxaline Derivative.
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Primary Application: Medicinal Chemistry (Lead Optimization).
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Molecular Target Potential: Leishmania promastigotes, Human Protein Kinase CK2, G-protein coupled estrogen receptor (GPER).
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline |
| CAS Registry Number | Not widely indexed; see derivative class 159893-68-6 (generic) |
| Molecular Formula | C₁₇H₁₀Cl₂N₂O |
| Molecular Weight | 329.18 g/mol |
| SMILES | Clc1ccc(Oc2nc3ccccc3n4cccc24)cc1Cl |
Structural Features
The molecule consists of two distinct domains governing its pharmacokinetics (PK) and pharmacodynamics (PD):
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The Tricyclic Core (Pyrrolo[1,2-a]quinoxaline): A planar, electron-deficient aromatic system. It facilitates
- stacking interactions with DNA base pairs or aromatic residues (Phe, Tyr, Trp) in protein binding pockets (e.g., ATP-binding sites of kinases). -
The Lipophilic Tail (3,4-Dichlorophenoxy): The 3,4-dichloro substitution significantly increases lipophilicity (LogP) and metabolic stability by blocking the metabolically vulnerable para- and meta-positions of the phenyl ring. The ether linkage (-O-) provides rotational freedom, allowing the phenyl ring to adopt an optimal conformation for hydrophobic pocket occupation.
Physicochemical Properties
Understanding the physicochemical profile is critical for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) behavior.
Quantitative Data Profile
| Property | Value (Experimental/Predicted) | Interpretation |
| LogP (Lipophilicity) | 4.82 ± 0.4 (Predicted) | Highly lipophilic. Suggests excellent membrane permeability but poor aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 35.0 Ų | Low TPSA (< 60 Ų) indicates high potential for Blood-Brain Barrier (BBB) penetration. |
| H-Bond Donors (HBD) | 0 | Lack of donors reduces desolvation penalty upon binding to targets. |
| H-Bond Acceptors (HBA) | 3 (N1, N5, O-ether) | Moderate acceptor capability for interacting with active site residues (e.g., hinge region of kinases). |
| pKa (Basic) | ~2.5 (Quinoxaline N) | Weakly basic. The molecule remains largely unionized at physiological pH (7.4). |
| Melting Point | 145–155 °C (Typical for class) | Solid crystalline form at room temperature. |
| Solubility | Water: < 0.1 mg/mLDMSO: > 20 mg/mL | Requires organic co-solvents (DMSO, DMF) for biological assays. |
Electronic Properties
The 3,4-dichloro substitution exerts a strong electron-withdrawing effect (-I effect) on the phenoxy ring, reducing the electron density of the ether oxygen. However, the pyrrolo[1,2-a]quinoxaline core is electron-rich at the pyrrole ring but electron-deficient at the pyrazine ring. This "push-pull" electronic character often correlates with fluorescence properties , making these derivatives useful as fluorescent probes in cellular imaging.
Synthetic Methodology
The synthesis of 4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline typically follows a Nucleophilic Aromatic Substitution (S_NAr) strategy. This protocol is robust, scalable, and self-validating via TLC/LC-MS monitoring.
Reaction Protocol
Precursors:
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Substrate: 4-Chloropyrrolo[1,2-a]quinoxaline (Key Intermediate).
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Nucleophile: 3,4-Dichlorophenol.[1]
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Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).
Step-by-Step Procedure:
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Activation: Dissolve 3,4-dichlorophenol (1.1 equiv) in anhydrous DMF (Dimethylformamide). Add K₂CO₃ (2.0 equiv) and stir at room temperature for 30 minutes to generate the phenoxide anion.
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Coupling: Add 4-chloropyrrolo[1,2-a]quinoxaline (1.0 equiv) to the reaction mixture.
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Heating: Heat the mixture to 80–100°C for 4–6 hours under an inert atmosphere (Nitrogen or Argon).
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Validation: Monitor consumption of the starting chloride by TLC (Eluent: Hexane/Ethyl Acetate 8:2).
-
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Work-up: Pour the reaction mixture into ice-cold water. The product typically precipitates as a solid.
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Purification: Filter the precipitate, wash with water, and recrystallize from Ethanol or purify via Silica Gel Column Chromatography.
Synthetic Pathway Visualization
Figure 1: Retrosynthetic analysis and forward synthesis of the target ether derivative.
Biological Implications & Mechanism of Action[5][6]
Antileishmanial Activity
Research by Guillon et al. has highlighted the pyrrolo[1,2-a]quinoxaline scaffold as a potent antileishmanial agent.
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Mechanism: The planar tricyclic system intercalates into the parasitic DNA or inhibits parasitic topoisomerases.
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Role of 3,4-Dichloro: The lipophilic tail enhances penetration through the complex kinetoplastid membrane of Leishmania species.
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Efficacy: Analogues in this series typically exhibit IC₅₀ values in the low micromolar range (1–10 µM) against L. donovani and L. major.
Kinase Inhibition (CK2 & Akt)
The scaffold mimics the ATP purine ring, allowing it to function as a Type I ATP-competitive inhibitor.
-
Binding Mode: The nitrogen atoms (N1/N5) often form hydrogen bonds with the "hinge region" of the kinase.
-
Selectivity: The bulky 3,4-dichlorophenoxy group occupies the hydrophobic "back pocket" (Gatekeeper region), potentially conferring selectivity over other kinases.
Structure-Activity Relationship (SAR) Logic
Figure 2: Structure-Activity Relationship (SAR) highlighting the functional contribution of the dichloro-substitution.
Handling & Stability Protocols
Storage Conditions
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State: Solid powder.
-
Temperature: Store at -20°C for long-term; 4°C for working stocks.
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Light Sensitivity: Protect from light (amber vials) due to potential photo-oxidation of the pyrrole ring.
-
Hygroscopicity: Generally low, but store in a desiccator.
Solubility for Assays
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Stock Solution: Prepare 10 mM or 20 mM stock in 100% DMSO .
-
Working Solution: Dilute into aqueous media (PBS or cell culture medium). Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.
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Precipitation Risk: Due to high LogP, rapid precipitation may occur in aqueous buffers. Use of a surfactant (e.g., 0.1% Tween-80) is recommended for animal studies.
References
-
Guillon, J., et al. (2014). "Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2." European Journal of Medicinal Chemistry, 79, 447-461. Link
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Guillon, J., et al. (2014). "Design, synthesis and biological evaluation of novel 4-alkapolyenylpyrrolo[1,2-a]quinoxalines as antileishmanial agents." European Journal of Medicinal Chemistry, 65, 205-222. Link
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ChemicalBook. (2023). "3,4-Dichlorophenyl Pyrrolo[1,2-a]quinoxalin-4-yl Ether - Product Entry." Link
-
Desplat, V., et al. (2011). "Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 657-667. Link
-
Vanelle, P., et al. (2014).[5] "Synthesis and in vitro evaluation of 4-trichloromethylpyrrolo[1,2-a]quinoxalines as new antiplasmodial agents." European Journal of Medicinal Chemistry, 82, 36-44. Link
Sources
- 1. 3,4-DICHLOROPHENYL PYRROLO[1,2-A]QUINOXALIN-4-YL ETHER [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel 4,5-dihydropyrrolo[1,2-a]quinoxalines, pyrrolo[1,2-a]quinoxalin]-2-ones and their antituberculosis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Synthesis and in vitro evaluation of 4-trichloromethylpyrrolo[1,2-a]quinoxalines as new antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
